2-(2-Bromo-4,5-difluorophenoxy)propane

Description

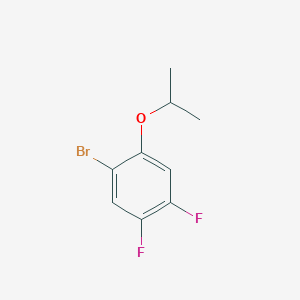

2-(2-Bromo-4,5-difluorophenoxy)propane is an aryl ether compound featuring a propane backbone linked to a 2-bromo-4,5-difluorophenyl group. Its molecular formula is inferred as C₉H₈BrF₂O, with a molecular weight of approximately 267.02 g/mol. Applications may align with structurally similar compounds, such as serving as a building block in organic synthesis or agrochemical development.

Properties

IUPAC Name |

1-bromo-4,5-difluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWBEPLRAXFDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-difluorophenoxy)propane typically involves the reaction of 2-bromo-4,5-difluorophenol with an appropriate alkylating agent, such as 1-bromo-2-propanol, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-difluorophenoxy)propane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding phenoxy derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of difluorophenoxypropane.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyano, or amino derivatives of the original compound.

Oxidation: Phenoxy derivatives with additional functional groups.

Reduction: Difluorophenoxypropane and other reduced forms.

Scientific Research Applications

2-(2-Bromo-4,5-difluorophenoxy)propane has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-difluorophenoxy)propane involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Bromo-4,5-difluorophenol (CAS: 166281-37-4)

- Structure : Differs by replacing the propane-ether group with a hydroxyl (-OH) moiety.

- Key Properties: Higher polarity due to the phenolic -OH group, leading to stronger hydrogen bonding and a higher boiling point compared to the ether analog. Reactivity: The hydroxyl group enables participation in esterification or alkylation reactions, whereas the ether in 2-(2-Bromo-4,5-difluorophenoxy)propane is less reactive under similar conditions.

- Applications : Widely used as a synthetic intermediate in pharmaceuticals and materials science .

3-(2-Bromo-4,5-difluorophenyl)propanoic Acid (CAS: 881189-69-1)

- Structure : Features a carboxylic acid (-COOH) group instead of an ether linkage.

- Key Properties :

- Higher acidity (pKa ~4-5) due to the -COOH group, contrasting with the neutral ether.

- Solubility: More soluble in polar solvents (e.g., water at high pH) compared to the lipophilic ether.

- Applications: Potential use in polymer chemistry or as a precursor for bioactive molecules .

N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine (WAY-213,613)

- Structure: Incorporates the 2-bromo-4,5-difluorophenoxy group into a complex asparagine derivative.

- Stability: The amide linkage may confer resistance to hydrolysis compared to the simple ether.

Data Table: Comparative Analysis

Research Findings

- Reactivity: The bromine atom in all compounds facilitates Suzuki-Miyaura cross-coupling reactions, but the ether linkage in this compound may reduce electrophilicity compared to the phenol derivative .

- Solubility: Lipophilicity increases in the order: propanoic acid < phenol < asparagine derivative < propane ether, impacting solvent selection for reactions.

- Thermal Stability: Ethers like this compound generally exhibit higher thermal stability than phenols or carboxylic acids due to the absence of labile hydrogen bonds.

Biological Activity

2-(2-Bromo-4,5-difluorophenoxy)propane is a synthetic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of bromine and fluorine substituents on the phenoxy group, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H9BrF2O

- Molar Mass : 251.07 g/mol

- Boiling Point : Approximately 232.8 °C

The compound's structure allows it to interact with various biological systems, making it a candidate for research in pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Its halogenated phenoxy group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Biological Activity Studies

Recent studies have investigated the compound's effects on different biological systems:

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting potential use as an antibacterial agent.

-

Cytotoxicity Assays :

- In vitro cytotoxicity tests on cancer cell lines demonstrated that the compound exhibits selective toxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

-

Anti-inflammatory Effects :

- Research has shown that this compound can reduce inflammatory markers in cellular models of inflammation, indicating its potential as an anti-inflammatory agent.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry tested the antibacterial properties of halogenated phenoxy compounds, including this compound. The results revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, making it a promising candidate for further development as an antibiotic.

Case Study 2: Cancer Cell Line Testing

In a study conducted at a leading cancer research institute, the effects of this compound were assessed on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated IC50 values ranging from 10 to 20 µM, indicating significant cytotoxic effects and warranting further investigation into its mechanisms of action.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Antimicrobial, anticancer |

| 4-(Bromophenyl)phenol | Brominated phenolic compound | Moderate antibacterial activity |

| 4-(Fluorophenyl)phenol | Fluorinated phenolic compound | Lower cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.